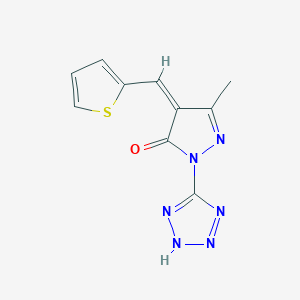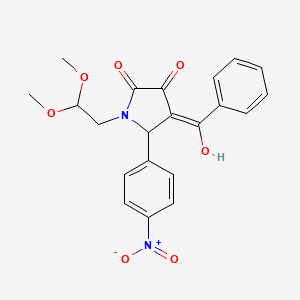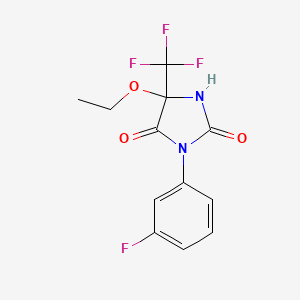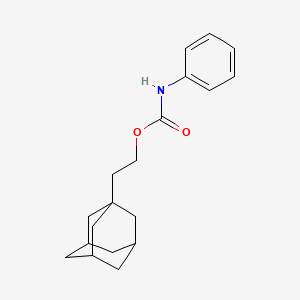![molecular formula C18H29N3O B11073906 10'-propyl-5',6',7',8'-tetrahydrospiro[cyclohexane-1,2'-[1,3,10]triaza[4a,8](methanoiminomethano)quinazolin]-4'(3'H)-one](/img/structure/B11073906.png)
10'-propyl-5',6',7',8'-tetrahydrospiro[cyclohexane-1,2'-[1,3,10]triaza[4a,8](methanoiminomethano)quinazolin]-4'(3'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10’-propyl-5’,6’,7’,8’-tetrahydrospiro[cyclohexane-1,2’-[1,3,10]triaza4a,8quinazolin]-4’(3’H)-one is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10’-propyl-5’,6’,7’,8’-tetrahydrospiro[cyclohexane-1,2’-[1,3,10]triaza4a,8quinazolin]-4’(3’H)-one typically involves the following steps:
Formation of the spirocyclic core: This can be achieved through a Mannich reaction, where a cyclohexanone derivative reacts with formaldehyde and a primary amine under acidic conditions.
Introduction of the propyl group: This step involves the alkylation of the spirocyclic intermediate with a propyl halide in the presence of a strong base.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
10’-propyl-5’,6’,7’,8’-tetrahydrospiro[cyclohexane-1,2’-[1,3,10]triaza4a,8quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the propyl group or the spirocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
10’-propyl-5’,6’,7’,8’-tetrahydrospiro[cyclohexane-1,2’-[1,3,10]triaza4a,8quinazolin]-4’(3’H)-one has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: Its spirocyclic structure makes it a candidate for use in the development of new materials with unique properties.
Biological Studies: Researchers are exploring its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 10’-propyl-5’,6’,7’,8’-tetrahydrospiro[cyclohexane-1,2’-[1,3,10]triaza4a,8quinazolin]-4’(3’H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
5’,6’,7’,8’-Tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one: This compound shares a similar spirocyclic core but lacks the propyl group.
Cyclohexane derivatives: Various cyclohexane derivatives with different substituents can be compared to understand the impact of the spirocyclic structure and the propyl group on the compound’s properties.
Uniqueness
The uniqueness of 10’-propyl-5’,6’,7’,8’-tetrahydrospiro[cyclohexane-1,2’-[1,3,10]triaza4a,8quinazolin]-4’(3’H)-one lies in its spirocyclic structure combined with the propyl group, which may confer unique chemical and biological properties not observed in similar compounds.
Properties
Molecular Formula |
C18H29N3O |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
9-propylspiro[3,5,9-triazatricyclo[5.3.3.01,6]tridec-5-ene-4,1'-cyclohexane]-2-one |
InChI |
InChI=1S/C18H29N3O/c1-2-11-21-12-14-7-6-8-17(13-21)15(14)19-18(20-16(17)22)9-4-3-5-10-18/h14H,2-13H2,1H3,(H,20,22) |
InChI Key |
NDSKNSYQFVBUKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2CCCC3(C1)C2=NC4(CCCCC4)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-bis[(3,4-dichlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B11073828.png)
![2-chloro-7-propan-2-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11073835.png)
![5-[(3-Methoxyanilino)methyl]quinolin-8-ol](/img/structure/B11073838.png)


![2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-6-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one](/img/structure/B11073855.png)
![1-(4-Fluorophenyl)-3-{4-[4-(phenylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11073863.png)
![5,7-Dimethyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.13,7]decane](/img/structure/B11073867.png)
![Diethyl {[4-(acetyloxy)-8-methyl-1-oxo-2,3-diazaspiro[4.5]deca-3,7-dien-2-yl]methylidene}propanedioate](/img/structure/B11073873.png)
![2-Fluoro-6-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}benzonitrile](/img/structure/B11073880.png)
![2,4-dichloro-5-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11073887.png)



